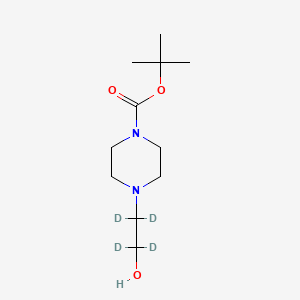

1-Boc-4-(2-hydroxyethyl-d4)piperazine

Description

Significance of Deuterium (B1214612) Isotope Labeling in Contemporary Chemical Science

Deuterium labeling is a technique in which hydrogen atoms in a molecule are substituted with deuterium. mdpi.com This seemingly subtle change, the addition of a neutron, can have profound effects on the physicochemical properties of a compound. medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a reduced vibrational frequency and a lower ground-state energy. mdpi.com This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond.

This phenomenon is harnessed in several areas of chemical science:

Metabolic Studies: Deuterium-labeled compounds are invaluable tools for studying the metabolic pathways of molecules. clearsynth.com By tracing the fate of the deuterated compound within a biological system, researchers can gain insights into how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Improving Pharmacokinetic Profiles: A key application of deuteration is to enhance the metabolic stability of drug candidates. By replacing hydrogen atoms at sites of metabolic vulnerability (known as "soft spots") with deuterium, the rate of metabolic degradation can be slowed. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance rates.

Mechanistic Studies: The KIE is a powerful tool for elucidating the mechanisms of chemical reactions. By observing how the rate of a reaction changes upon deuterium substitution, chemists can deduce the rate-determining steps and the nature of transition states.

Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. clearsynth.comtexilajournal.com Their chemical similarity to the non-labeled analyte, combined with their distinct mass, allows for highly accurate and precise quantification, compensating for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com

The Piperazine (B1678402) Scaffold: A Fundamental Heterocycle in Chemical and Biological Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. mdpi.com The versatility of the piperazine moiety can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for fine-tuning of a molecule's physicochemical properties, such as solubility and basicity. mdpi.com This is crucial for optimizing a drug's absorption and distribution in the body.

Structural Versatility: The piperazine ring can adopt different conformations, such as the chair and boat forms, which can influence its binding to biological targets. It can also serve as a versatile linker, connecting different pharmacophoric groups within a single molecule. mdpi.com

Broad Biological Activity: Piperazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties. humanjournals.com

Overview of 1-Boc-4-(2-hydroxyethyl-d4)piperazine: Structure and Research Context

This compound is a deuterated derivative of 1-Boc-4-(2-hydroxyethyl)piperazine. Its structure consists of a central piperazine ring. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents the nitrogen from reacting. The other nitrogen atom is attached to a 2-hydroxyethyl group (-CH2CH2OH) where the four hydrogen atoms on the ethyl group have been replaced with deuterium atoms.

The non-deuterated form, 1-Boc-4-(2-hydroxyethyl)piperazine, is a valuable synthetic intermediate in medicinal chemistry. chemicalbook.com The Boc-protected nitrogen allows for selective reactions at the other nitrogen, while the hydroxyl group of the hydroxyethyl (B10761427) side chain can be further modified. For instance, it has been used as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras) and in the synthesis of piperazine derivatives with potential radioprotective effects. chemicalbook.comnih.gov

The deuterated analog, This compound , is primarily utilized in research contexts where isotopic labeling is advantageous. Its key applications include:

Internal Standard: Due to its structural similarity and mass difference from the non-labeled version, it serves as an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and reproducibility of measurements. clearsynth.comtexilajournal.com

Precursor for Deuterated Molecules: It can be used as a building block in the synthesis of more complex deuterated molecules. The deuterium atoms are strategically placed to study metabolic pathways or to develop drug candidates with potentially enhanced pharmacokinetic properties. googleapis.com

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXIOAYUQIITBU-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing 1 Boc 4 2 Hydroxyethyl D4 Piperazine

Role as an Internal Standard in Quantitative Analytical Techniques

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. The use of a stable isotope-labeled (SIL) internal standard, such as 1-Boc-4-(2-hydroxyethyl-d4)piperazine, is considered the gold standard, particularly for mass spectrometry-based assays. The SIL IS is chemically identical to the analyte of interest—in this case, 1-Boc-4-(2-hydroxyethyl)piperazine—but has a different mass due to the presence of heavy isotopes. This property is crucial for accurate and precise quantification.

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). When analyzing a sample containing both the analyte (the non-deuterated compound) and its deuterated internal standard, the two compounds behave almost identically during sample preparation, chromatography, and ionization. However, they are easily distinguished by the mass spectrometer due to their mass difference.

The primary advantage of using this compound as an internal standard is its ability to mimic the analyte, 1-Boc-4-(2-hydroxyethyl)piperazine, throughout the entire analytical process. Any sample loss during extraction or variability in instrument response will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to highly reliable and reproducible quantitative results. endocrine-abstracts.org Deuterated analogs are frequently the preferred internal standards in MS-based quantification, allowing for a high level of confidence in the results. nih.gov

Table 1: Comparison of Analyte and its Deuterated Internal Standard for MS Analysis

| Property | Analyte (Light) | Internal Standard (Heavy) | Rationale for Use |

|---|---|---|---|

| Compound Name | 1-Boc-4-(2-hydroxyethyl)piperazine | This compound | Chemical and chromatographic similarity. |

| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₁H₁₈D₄N₂O₃ | Deuterium (B1214612) increases the mass. |

| Molecular Weight | ~230.31 g/mol | ~234.33 g/mol | Mass difference allows for distinct detection by MS. |

| Retention Time | Identical | Identical | Ensures co-elution and simultaneous analysis. |

| Ionization Efficiency | Identical | Identical | Both are affected equally by ionization conditions. |

Note: The data in this table is illustrative, based on the fundamental principles of using stable isotope-labeled internal standards.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In a typical application, this compound is used for the quantification of its non-deuterated counterpart in complex mixtures. nih.gov

Method development involves optimizing both the chromatographic separation and the mass spectrometer settings. Separation is typically achieved on a reverse-phase C18 column. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, the protonated molecule [M+H]⁺ is selected as the precursor ion and then fragmented to produce specific product ions. Monitoring these unique transitions significantly enhances the selectivity and sensitivity of the assay. nih.govnih.gov

Because this compound has nearly identical physicochemical properties to the analyte, it co-elutes from the LC column, meaning they have the same retention time. nih.gov The mass spectrometer, however, can detect them independently by monitoring their different m/z values in separate channels.

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation of analyte from other matrix components. |

| Mobile Phase | Gradient of water and acetonitrile/methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate. nih.gov | To elute the analyte and internal standard from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | To control the speed of separation. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | To create protonated molecular ions [M+H]⁺. |

| MS Detection | Triple Quadrupole (QqQ) | For sensitive and selective MRM analysis. |

| MRM Transition (Analyte) | e.g., m/z 231.2 → [Product Ion] | Specific detection of 1-Boc-4-(2-hydroxyethyl)piperazine. |

| MRM Transition (IS) | e.g., m/z 235.2 → [Product Ion] | Specific detection of this compound. |

Note: The parameters and m/z values are representative and would require experimental optimization for a specific application.

A significant challenge in LC-MS/MS analysis, especially with biological samples like plasma or tissue homogenates, is the "matrix effect." This phenomenon refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. Matrix effects can severely compromise the accuracy and precision of quantitative methods.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. endocrine-abstracts.org Since the internal standard and the analyte elute from the LC column at the same time and are chemically identical, they experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is cancelled out. This ensures that the quantification remains accurate and reliable even in complex and "dirty" samples. endocrine-abstracts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. studymind.co.uk The use of deuterium-labeled compounds like this compound offers unique advantages in NMR studies. numberanalytics.com Deuterium (²H) is an isotope of hydrogen with a different nuclear spin, which makes it NMR-active but detectable in a separate spectral window from protons (¹H). numberanalytics.com

The ¹H NMR spectrum of the non-deuterated compound, 1-Boc-4-(2-hydroxyethyl)piperazine, would show characteristic signals for the protons on the piperazine (B1678402) ring, the tert-butoxycarbonyl (Boc) group, and the hydroxyethyl (B10761427) side chain. In the spectrum of this compound, the signals corresponding to the four protons on the ethyl group (-CH₂-CH₂-OH) would be absent. This absence provides definitive proof of successful and specific deuteration. The purity of the compound can also be assessed by the absence of unexpected signals.

Table 3: Comparison of Expected ¹H NMR Signals for Deuterated vs. Non-Deuterated Compound

| Protons | 1-Boc-4-(2-hydroxyethyl)piperazine (Expected Signals) | This compound (Expected Signals) | Rationale for Difference |

|---|---|---|---|

| Boc Group (-C(CH₃)₃) | Singlet, ~1.4 ppm | Singlet, ~1.4 ppm | This part of the molecule is unchanged. |

| Piperazine Ring (-NCH₂CH₂N-) | Multiplets, ~2.4-3.6 ppm | Multiplets, ~2.4-3.6 ppm | This part of the molecule is unchanged. |

| Ethyl Group (-NCH₂CH₂OH) | Triplets, ~2.5 ppm and ~3.6 ppm | Absent | The protons are replaced by deuterium. |

| Hydroxyl Group (-OH) | Broad Singlet | Broad Singlet | The hydroxyl proton is typically exchangeable. |

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and other conditions. The data is illustrative of the expected spectral changes upon deuteration.

Deuterium labeling is a powerful strategy for simplifying complex ¹H NMR spectra and for studying the dynamics of molecules in solution. numberanalytics.comnih.gov By replacing specific protons with deuterium, the corresponding signals are removed from the ¹H spectrum, which can help in assigning the remaining signals and reducing spectral overlap in large molecules. utoronto.ca

Furthermore, deuterium NMR (²H NMR) can be used to probe molecular dynamics. numberanalytics.com The relaxation properties of deuterium nuclei are highly sensitive to their local motion. numberanalytics.comutoronto.ca By incorporating deuterium at the ethyl group of the piperazine, researchers can specifically study the motion and interactions of this side chain. For example, variable-temperature (VT) NMR studies on piperazine derivatives have been used to investigate the rotational dynamics around the N-Boc bond. researchgate.net Using this compound, one could isolate and study the dynamics of the hydroxyethyl group itself, providing insights into its flexibility, conformation, and potential intermolecular interactions without interference from the numerous other protons in the molecule.

Method Validation and Reproducibility in Analytical Research

Method validation is a critical process in analytical chemistry that ensures an analytical procedure is suitable for its intended purpose. clearsynth.com When employing a deuterated internal standard such as this compound, the validation process confirms that the method is robust, reliable, and capable of producing accurate and reproducible results. clearsynth.comnih.gov The ideal deuterated internal standard will exhibit the same extraction recovery, ionization response in mass spectrometry, and chromatographic retention time as the non-labeled analyte it is intended to quantify. aptochem.com

The use of deuterated internal standards like this compound is fundamental to establishing accurate and reliable calibration curves in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net These standards act as reference points, allowing for the precise calibration of instruments and minimizing measurement errors. clearsynth.com

A key advantage of using a stable isotope-labeled internal standard is its ability to compensate for variability during sample preparation and analysis. aptochem.com Since this compound is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and injection, effectively normalizing any potential sample-to-sample variations. researchgate.net

Accuracy of an analytical method is determined by comparing the measured concentration to a known true concentration. In the context of using this compound, accuracy is assessed by analyzing quality control (QC) samples prepared with known concentrations of the target analyte and a fixed concentration of the deuterated internal standard. The results of such assessments are typically expected to be within a certain percentage of the nominal value, often within ±15%, and ±20% for the lower limit of quantification (LLOQ).

Below is an illustrative data table representing typical accuracy and precision results from a method validation study that could employ a deuterated standard like this compound.

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1.0 | 0.98 | 98.0 | 7.5 |

| Low | 3.0 | 3.05 | 101.7 | 5.2 |

| Medium | 30.0 | 29.5 | 98.3 | 4.1 |

| High | 80.0 | 81.2 | 101.5 | 3.8 |

This table is a representative example and does not reflect actual experimental data for the named compound.

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, while reliability refers to the consistency of results over time and between different laboratories. clearsynth.com The use of deuterated internal standards like this compound significantly enhances both the robustness and reliability of an assay. aptochem.com

One of the primary benefits is the correction for matrix effects, which are a common source of variability in bioanalytical methods. clearsynth.com Matrix effects occur when components in the sample matrix, such as plasma or urine, interfere with the ionization of the analyte, leading to inaccurate quantification. Because the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, ensuring reliable measurement. chromforum.org

However, it is crucial to be aware of potential challenges associated with deuterated standards. One such issue is the potential for chromatographic separation from the non-labeled analyte, where the deuterated compound may elute slightly earlier. chromforum.org Another consideration is the stability of the deuterium labels. In some instances, deuterium atoms can undergo back-exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions. researchgate.net This would alter the mass of the internal standard and compromise the accuracy of the assay. Therefore, the stability of the labels on this compound should be thoroughly investigated during method development, especially concerning the pH of the solvents used.

A study evaluating different internal standards for the analysis of lapatinib (B449) demonstrated that while both non-isotope-labeled and isotope-labeled internal standards showed acceptable accuracy and precision in pooled human plasma, only the isotope-labeled standard could correct for the significant inter-individual variability in recovery from patient plasma samples. nih.gov This underscores the importance of using a stable isotope-labeled internal standard like this compound for robust and reliable clinical pharmacokinetic studies. nih.gov

The following table illustrates the kind of data that would be generated to assess the robustness of a method with respect to matrix effects using a deuterated internal standard.

| Matrix Source | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Factor |

| Donor 1 | 85,000 | 98,000 | 0.867 | 0.99 |

| Donor 2 | 78,000 | 90,000 | 0.867 | 1.01 |

| Donor 3 | 92,000 | 106,000 | 0.868 | 0.98 |

| Donor 4 | 81,000 | 93,500 | 0.866 | 1.02 |

| Donor 5 | 88,000 | 101,500 | 0.867 | 1.00 |

| Donor 6 | 76,000 | 88,000 | 0.864 | 1.03 |

This table is a representative example and does not reflect actual experimental data for the named compound. The Matrix Factor is calculated as the analyte/IS peak area ratio in the presence of matrix divided by the analyte/IS peak area ratio in a clean solution. A value close to 1 indicates minimal matrix effect.

Mechanistic Investigations Utilizing 1 Boc 4 2 Hydroxyethyl D4 Piperazine

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific molecular position can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. In the context of 1-Boc-4-(2-hydroxyethyl-d4)piperazine, the deuterium atoms on the ethyl group are particularly informative for reactions involving the cleavage of a C-D bond.

The primary KIE, where the bond to the isotope is broken in the rate-determining step, is a key indicator of the mechanism. For instance, in oxidation reactions targeting the hydroxyethyl (B10761427) side chain, a significant KIE would suggest that the C-D bond cleavage is a critical part of the slowest step of the reaction. Conversely, the absence of a significant KIE would imply that the C-D bond remains intact during the rate-limiting step.

Secondary KIEs, which arise from isotopic substitution at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or the steric environment of the reaction center in the transition state.

Table 1: Hypothetical Kinetic Isotope Effect Data for Reactions Involving 1-Boc-4-(2-hydroxyethyl)piperazine

| Reaction Type | kH/kD | Implied Mechanistic Feature |

| Oxidation of the terminal alcohol | > 2 | C-D bond cleavage is part of the rate-determining step. |

| Nucleophilic substitution at the piperazine (B1678402) nitrogen | ~ 1 | The hydroxyethyl group is not directly involved in the rate-determining step. |

| Enzyme-catalyzed metabolism | 1.5 - 5 | Indicates enzymatic C-H/D bond cleavage is a significant kinetic factor. |

Note: The data in this table is illustrative and intended to demonstrate the application of KIE in mechanistic studies. Actual values would be determined experimentally.

Tracing of Chemical Transformations and Reaction Pathways

The deuterium label in this compound serves as an effective tracer to follow the molecule's journey through a sequence of chemical reactions or metabolic pathways. Since the mass of deuterium is different from that of protium, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish between the labeled and unlabeled species.

In synthetic chemistry, this allows for the unambiguous determination of how a particular fragment of a reactant is incorporated into the final product. For example, if this compound is used as a building block in a multi-step synthesis, the presence and location of the deuterium label in the final molecule can confirm the proposed reaction pathway and rule out alternative mechanisms.

In the context of drug metabolism studies, deuterated compounds are invaluable. When a drug candidate containing the this compound moiety is administered, its metabolic fate can be traced by identifying the deuterated metabolites. This helps in understanding how the drug is processed in the body, which is crucial for assessing its efficacy and safety. The use of deuterated internal standards, such as this compound, is also a common practice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) to ensure accurate measurement of the non-deuterated analyte. researchgate.net

Table 2: Application of this compound in Tracing Transformations

| Application | Analytical Technique | Information Gained |

| Multi-step organic synthesis | Mass Spectrometry, NMR Spectroscopy | Confirmation of reaction pathway and regioselectivity. |

| In vitro metabolism studies | LC-MS/MS | Identification of metabolic products and elucidation of metabolic pathways. |

| Pharmacokinetic analysis | LC-MS/MS | Use as a stable isotope-labeled internal standard for accurate quantification. |

Applications of 1 Boc 4 2 Hydroxyethyl D4 Piperazine in Contemporary Medicinal Chemistry Research

Utilization as a Building Block in the Synthesis of Novel Pharmaceutical Scaffolds

The piperazine (B1678402) ring is a prevalent structural motif in a vast number of biologically active compounds, recognized for its role in shaping the pharmacophore responsible for biological activity against various targets, including HIV. nih.gov The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and the deuterated hydroxyethyl (B10761427) group on the other make 1-Boc-4-(2-hydroxyethyl-d4)piperazine a versatile synthon for constructing complex molecules with tailored properties.

The primary alcohol functional group of this compound can be readily modified, while the Boc-protected amine allows for controlled reactions at the other nitrogen atom. A common and crucial transformation is its use in the synthesis of piperazinyl amides. For instance, in the synthesis of derivatives of 18β-glycyrrhetinic acid, a related compound, 1-Boc-piperazine, is amidated with an activated carboxylic acid. nih.gov A similar strategy can be employed with the deuterated analog.

The synthesis typically involves the deprotection of the Boc group under acidic conditions, followed by acylation of the newly freed secondary amine to form an amide bond. This process allows for the introduction of a deuterated piperazinyl-ethanol moiety into a wide range of molecular scaffolds, creating derivatives for further biological evaluation. nih.gov

Table 1: General Synthesis of a Piperazinyl Amide Derivative This table illustrates a representative synthetic pathway.

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | Acid (e.g., TFA) | 4-(2-hydroxyethyl-d4)piperazine | Removal of the Boc protecting group to enable subsequent reaction at the nitrogen. |

| 2 | 4-(2-hydroxyethyl-d4)piperazine | R-COCl (Acid Chloride) | R-CO-piperazin-4-(2-hydroxyethyl-d4) | Formation of the final amide product, incorporating the deuterated linker. |

Dual-target ligands, which act on multiple receptors simultaneously, are a significant area of research for treating complex central nervous system (CNS) disorders. nih.gov The dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors are key targets in the development of treatments for depression and schizophrenia. nih.govnih.gov Many potent dual 5-HT1A/D2 receptor ligands feature a piperazine core that links different pharmacophoric elements. nih.gov

The synthesis of these dual-acting molecules often involves arylpiperazine derivatives. nih.gov By using this compound as a starting material, medicinal chemists can create deuterated versions of these established ligands. The strategic placement of deuterium (B1214612) on the ethyl linker can alter the metabolic stability of the compound, potentially leading to improved pharmacokinetic properties without significantly affecting its affinity for the D2 and 5-HT1A receptors. This approach is part of a broader strategy to develop more effective CNS drugs. nih.gov

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. core.ac.uk A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. core.ac.uk

Structure-Activity Relationship (SAR) Studies Enabled by Deuterated Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. drugdesign.orgnih.gov This knowledge guides the optimization of lead compounds into viable drug candidates. nih.gov The use of isotopically labeled compounds, particularly deuterated analogs, is a powerful tool in these investigations. researchgate.net

Replacing hydrogen with its heavier isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond energy leads to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. nih.govwikipedia.org

Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds

| Property | C-H Bond | C-D Bond | Implication in Medicinal Chemistry |

| Bond Energy | Lower | Higher | C-D bonds are more difficult to break, leading to increased metabolic stability. wikipedia.org |

| Vibrational Frequency | Higher | Lower | This fundamental quantum difference is the basis of the kinetic isotope effect. wikipedia.org |

| Reaction Rate (Cleavage) | Faster | Slower (6-10x) | Can significantly reduce the rate of metabolism at the site of deuteration. wikipedia.org |

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to create new drugs with specific pharmacological actions. nih.gov The insights gained from using deuterated analogs directly feed into this process.

When SAR studies reveal that a particular C-H bond is a site of metabolic instability, leading to rapid clearance or the formation of unwanted metabolites, chemists can resynthesize the molecule using a deuterated building block like this compound. This strategy of "deuterium switching" can protect the metabolically labile site, thereby improving the compound's pharmacokinetic profile, such as increasing its half-life or bioavailability. researchgate.net This allows for the optimization of a promising but flawed lead compound into a more effective and durable therapeutic agent, providing a clear and rational path to improving molecular properties. nih.gov

Research on Drug Metabolism and Pathway Elucidation (Methodological Focus)

The strategic incorporation of deuterium into a molecule provides a powerful method for investigating its metabolic fate and stability. The heavier isotope of hydrogen does not typically alter the fundamental biological activity of a compound but significantly impacts its metabolic rate, offering a unique window into complex biological processes. nih.govnih.gov

The use of stable isotope-labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. This compound is the deuterium-labeled analogue of 1-Boc-4-(2-hydroxyethyl)piperazine. chemspider.comlgcstandards.com In research, the non-deuterated compound can be administered, while the deuterated version is used as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). This approach allows for highly accurate measurements of the parent compound's concentration in biological matrices.

Furthermore, administering the deuterated compound itself allows researchers to trace its journey through a biological system. nih.gov The piperazine ring is a common structure in pharmaceuticals and is known to undergo several metabolic reactions, including N-oxidation, N-dealkylation, and hydroxylation. nih.gov By labeling the hydroxyethyl group with four deuterium atoms, researchers can precisely track the fate of this specific part of the molecule. When metabolites are analyzed by mass spectrometry, the deuterium-labeled fragments are easily distinguished from endogenous molecules or metabolites formed from other parts of the compound, providing clear and unambiguous data on how and where the molecule is transformed. nih.gov This methodological approach is crucial for building a comprehensive picture of a drug candidate's metabolic pathway.

A primary application of deuteration in medicinal chemistry is to enhance a molecule's metabolic stability. researchgate.net This strategy leverages a principle known as the deuterium kinetic isotope effect (KIE). nih.gov The bond between a carbon and a deuterium atom (C-D) is significantly stronger—approximately 6 to 10 times more stable—than the corresponding carbon-hydrogen (C-H) bond. nih.govmdpi.com Since many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step, replacing hydrogen with deuterium at these "soft spots" can dramatically slow down the rate of metabolism. nih.govnih.gov

This effect has two significant methodological applications:

Elucidating Metabolic Pathways: Researchers can intentionally deuterate specific positions on a molecule to block metabolism at that site. By observing how this blockage reroutes metabolism to other pathways, they can gain a clearer understanding of the compound's complete degradation profile. For instance, if the deuteration of the ethyl group in an analogue of this compound significantly reduces its clearance, it confirms that this position is a primary site of metabolism.

The table below illustrates the principle of how deuteration can impact metabolic stability, based on findings from studies on different deuterated compounds. nih.gov

| Property | Standard Compound (Non-deuterated) | Deuterated Analog | Rationale for Change |

| Bond Strength | Standard C-H bond strength | Higher C-D bond strength | The greater mass of deuterium creates a more stable covalent bond. mdpi.com |

| Rate of Metabolism | Normal metabolic rate at C-H bonds | Reduced metabolic rate at C-D bonds | More energy is required to break the stronger C-D bond, slowing enzyme-catalyzed reactions. nih.gov |

| Plasma Half-life (t½) | Baseline | Potentially longer | Slower metabolism leads to reduced clearance and longer persistence in circulation. researchgate.netnih.gov |

| Metabolite Profile | Standard distribution of metabolites | Altered distribution; reduced formation of metabolites resulting from cleavage at the deuterated site | Blocking one metabolic pathway may force the compound down alternative routes. nih.gov |

This table is a generalized representation of the kinetic isotope effect principle.

Development of Research Tools for Specific Biological Targets

Beyond metabolism studies, deuterated building blocks like this compound are instrumental in the synthesis of highly specialized tools for diagnostics and targeted therapies.

The abnormal aggregation of the alpha-synuclein (B15492655) (α-syn) protein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease and multiple system atrophy. upenn.edu The development of Positron Emission Tomography (PET) tracers to image these aggregates in the living brain is a major goal in neuroscience, as it would enable earlier diagnosis and a method to monitor disease progression. researchgate.netrsc.org

Recent research has identified novel heterocyclic piperazine amide compounds as promising candidates for PET ligands that can bind to α-syn aggregates. upenn.edunih.gov The development of a successful PET tracer is a multi-step process that requires not only the final radioactive molecule (e.g., labeled with Carbon-11 or Fluorine-18) but also non-radioactive reference compounds for in vitro assays.

This is where a compound like this compound becomes valuable. As a deuterated piperazine building block, it can be used in the synthesis of stable, non-radioactive versions of potential PET ligands. These deuterated standards are essential for:

Competition Binding Assays: To determine the binding affinity (K_i or K_D) of the new radioligand for its target (α-syn), researchers use the non-radioactive standard to compete with the radiotracer for binding sites in tissue samples. upenn.edursc.org

Analytical Reference Standards: In the quality control (QC) process of radiotracer production, a non-radioactive standard is necessary to confirm the identity and purity of the final radioactive product via methods like High-Performance Liquid Chromatography (HPLC). researchgate.net

The table below presents examples of piperazine-containing compounds or related structures investigated in the context of α-syn PET ligand development.

| Compound Class/Example | Target | Application/Finding |

| Novel Heterocyclic Piperazine Amides | Alpha-synuclein | Designed as promising PET ligands for diagnosing neurodegenerative disorders like Parkinson's disease. nih.gov |

| [¹¹C]M503-1619 | Alpha-synuclein | Identified as a lead compound for PET imaging, showing high affinity to α-syn fibrils and good brain kinetics in non-human primates. rsc.org |

| [¹¹C]4i (A benzamide (B126) derivative) | Alpha-synuclein | Demonstrated good brain uptake and rapid washout in PET studies, showing potential for imaging α-syn in multiple system atrophy. upenn.edu |

| Phenothiazine Analogues | Alpha-synuclein | A class of tricyclic compounds evaluated for their binding affinity to α-syn fibrils, with some leads being radiolabeled for PET. nih.gov |

Radioprotective agents are compounds designed to protect healthy tissues from the harmful effects of ionizing radiation, a critical need in both radiotherapy for cancer and accidental radiation exposure. While the use of deuteration is a well-established strategy to modify the pharmacokinetic properties of drugs, its specific application in the development of radioprotective agents using piperazine scaffolds is not widely documented in current literature.

However, deuterated compounds are being investigated in the broader field of radiation oncology. For example, the deuterated compound VX-984, a DNA-protein kinase inhibitor, has been studied for its potential as a radiosensitizer. nih.gov A radiosensitizer is an agent that makes tumor cells more vulnerable to radiation, thereby enhancing the efficacy of cancer treatment. This is functionally the opposite of a radioprotector, but it demonstrates that the strategy of using deuteration to create more stable and potentially more effective drugs is being actively applied to radiation-related therapies. The improved metabolic stability of a deuterated compound could lead to more sustained target engagement, a desirable property for both radiosensitizers and radioprotectors.

While direct evidence linking this compound to radioprotector research is limited, the principles of using deuteration to enhance drug stability and exposure are broadly applicable across medicinal chemistry, including the ongoing search for safer and more effective agents to be used in conjunction with radiation. nih.gov

Future Perspectives and Emerging Research Avenues for Deuterated Piperazine Compounds

Advancements in Deuteration Technologies and Synthetic Efficiency

The future development of deuterated piperazine (B1678402) compounds is intrinsically linked to the evolution of deuteration technologies. While traditional methods for deuterium (B1214612) incorporation have been effective, they often face challenges related to cost, selectivity, and scalability. researchgate.net Emerging research is focused on overcoming these hurdles, paving the way for more efficient and accessible synthesis of complex deuterated molecules like 1-Boc-4-(2-hydroxyethyl-d4)piperazine.

Recent breakthroughs in catalysis are at the forefront of these advancements. Transition-metal-catalyzed C-H activation has become a powerful tool for the site-selective introduction of deuterium into heterocyclic scaffolds, including piperazines. nsf.gov These methods offer the potential for direct deuteration of late-stage synthetic intermediates, which can streamline the production of deuterated drug candidates and research chemicals. mdpi.com Furthermore, the development of photoredox catalysis presents a milder and more sustainable approach to deuteration, utilizing visible light to initiate the desired isotopic exchange. mdpi.com

In addition to catalytic methods, flow chemistry is emerging as a key enabling technology. Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving gaseous reagents like deuterium gas. researchgate.net The integration of microwave irradiation with flow systems can further accelerate H-D exchange reactions, significantly reducing processing times. researchgate.net As these technologies mature, the synthesis of specifically labeled compounds such as this compound is expected to become more routine and cost-effective, thereby broadening their accessibility for a wider range of research applications.

A summary of emerging deuteration technologies is presented in the table below:

| Technology | Description | Potential Advantages for Piperazine Deuteration |

| Transition-Metal Catalysis | Utilizes transition metals to selectively activate and replace C-H bonds with C-D bonds. nsf.gov | High site-selectivity, applicable to complex molecules. |

| Photoredox Catalysis | Employs light-absorbing catalysts to facilitate deuterium incorporation under mild conditions. mdpi.com | Environmentally friendly, high functional group tolerance. |

| Flow Chemistry | Conducts reactions in a continuous stream rather than in a batch. researchgate.net | Improved efficiency, safety, and scalability. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. researchgate.net | Reduced reaction times, potential for higher yields. |

Expanding the Scope of Analytical Applications and Methodologies

Deuterated compounds, including this compound, are invaluable tools in analytical chemistry, primarily serving as internal standards in mass spectrometry-based quantification. acs.org The known mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate measurement, even in complex biological matrices. The future will likely see an expansion of their use in more sophisticated analytical methodologies.

Furthermore, the application of deuterated compounds in advanced imaging techniques is a promising research avenue. Techniques like secondary ion mass spectrometry (SIMS) imaging can visualize the subcellular distribution of deuterated molecules, offering a deeper understanding of their mechanism of action and cellular targets. As the sensitivity and resolution of these imaging technologies improve, the demand for specifically labeled probes like deuterated piperazines will undoubtedly increase.

Novel Applications in Chemical Biology and Advanced Materials Science

The unique properties of deuterated compounds are opening up new possibilities beyond traditional analytical and pharmaceutical applications. In the realm of chemical biology, the kinetic isotope effect (KIE) associated with the stronger carbon-deuterium bond is being exploited to modulate the metabolic stability of bioactive molecules. researchgate.net By strategically placing deuterium atoms at sites of metabolic vulnerability in a drug molecule containing a piperazine moiety, its half-life can be extended, potentially leading to improved therapeutic efficacy and reduced dosing frequency. nih.govnih.gov This "deuterium switch" approach has already led to the approval of several deuterated drugs. researchgate.netnih.gov

In materials science, the incorporation of deuterium into organic materials is being explored to enhance their performance and durability. For instance, in organic light-emitting diodes (OLEDs), replacing hydrogen with deuterium in the organic semiconductor materials can suppress non-radiative decay pathways, leading to increased device efficiency and operational lifetime. researchgate.net While the direct application of this compound in this context is not yet established, the principle of using deuterated building blocks to create more robust organic materials is a rapidly growing field. The piperazine scaffold, with its potential for incorporation into various polymer and small molecule architectures, could find utility in the development of next-generation deuterated materials. mdpi.com

Interdisciplinary Research Integrating Isotopic Labeling Approaches

The future of deuterated piperazine research will be characterized by increasing interdisciplinary collaboration. The synthesis of novel deuterated compounds by organic chemists will fuel new investigations by pharmacologists, biochemists, and materials scientists. For example, the development of new radioprotective agents based on 1-(2-hydroxyethyl)piperazine derivatives highlights the synergy between synthetic chemistry and radiation biology. nih.govmdpi.com The availability of deuterated analogs of these agents could provide critical tools for studying their mechanisms of action and metabolic pathways.

Moreover, the combination of isotopic labeling with other advanced research tools will drive innovation. For instance, integrating deuterated probes with computational modeling can provide a more complete picture of drug-receptor interactions and enzymatic reaction mechanisms. Similarly, the use of deuterated piperazine-containing linkers in the construction of complex biomolecular architectures, such as antibody-drug conjugates or targeted imaging agents, represents a fertile area for future research. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-4-(2-hydroxyethyl-d4)piperazine, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves three stages:

- Piperazine Ring Formation : Cyclization of ethylenediamine derivatives or nucleophilic substitution of dichloroethane with amines under basic conditions .

- Boc Protection : Reacting the piperazine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) at 0–25°C to avoid over-substitution .

- Deuterated Hydroxyethyl Introduction : The hydroxyethyl-d4 group is introduced via nucleophilic substitution or reductive amination using deuterated reagents (e.g., D2O or deuterated ethanolamine). Isotopic purity requires strict anhydrous conditions to prevent proton-deuterium exchange .

Key Conditions: pH control during Boc protection, inert atmosphere for deuterium stability, and purification via column chromatography or recrystallization.

Q. How is the Boc protection group introduced and removed in the synthesis of this compound?

- Methodological Answer :

- Introduction : Boc protection is achieved by reacting the free amine of piperazine with Boc anhydride in dichloromethane or THF, catalyzed by DMAP or triethylamine at room temperature .

- Removal : Deprotection uses trifluoroacetic acid (TFA) in dichloromethane (1–2 hours, 0–25°C) or HCl in dioxane. Deuterium stability during acidic cleavage must be verified via NMR or mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms Boc group integration (tert-butyl at δ 1.4 ppm) and absence of non-deuterated hydroxyethyl signals. ²H NMR or isotopic ratio MS validates deuterium incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern to confirm deuterium content .

- HPLC : Reverse-phase or mixed-mode columns (e.g., Primesep 200) with ELSD or CAD detection assess purity, as piperazine derivatives lack UV chromophores .

Advanced Research Questions

Q. How does the deuterium labeling in this compound affect its pharmacokinetic properties compared to the non-deuterated analog?

- Methodological Answer : Deuterium incorporation introduces a kinetic isotope effect (KIE), slowing CYP450-mediated metabolism. To evaluate:

- In Vitro Assays : Incubate with liver microsomes and quantify metabolite formation via LC-MS. Compare half-life (t½) of deuterated vs. non-deuterated compounds .

- In Vivo Studies : Administer to rodent models and measure plasma concentration-time profiles. Increased AUC and t½ indicate enhanced metabolic stability .

Q. What are the challenges in achieving high isotopic purity in deuterated piperazine derivatives, and how can they be addressed during synthesis and purification?

- Methodological Answer :

- Challenges : Proton-deuterium exchange in protic solvents, side reactions during Boc deprotection, and isotopic dilution during workup.

- Solutions :

- Use deuterated solvents (e.g., D2O, CD3OD) and anhydrous conditions for reactions .

- Purify via deuterium-stable methods (e.g., SFC or preparative HPLC with deuterated mobile phases) .

- Validate isotopic purity using ²H NMR or isotope ratio mass spectrometry .

Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer :

- DFT Calculations : Model the electronic effects of deuterium on bond dissociation energies (BDEs) to predict metabolic sites .

- Molecular Dynamics (MD) : Simulate Boc group stability in acidic conditions or deuterium exchange rates in aqueous environments .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) to guide therapeutic applications .

Q. What strategies are recommended for optimizing the synthesis of this compound to minimize side reactions and improve yield?

- Methodological Answer :

- Stepwise Protection : Protect the piperazine nitrogen before introducing the hydroxyethyl-d4 group to avoid cross-reactivity .

- Catalyst Optimization : Use Pd/C or Raney nickel for deuterium incorporation via hydrogen-deuterium exchange .

- Yield Improvement : Monitor reaction progress via TLC or inline FTIR. Employ high-throughput screening (HTS) to identify optimal solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.